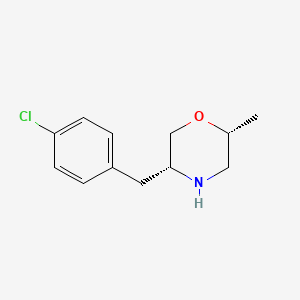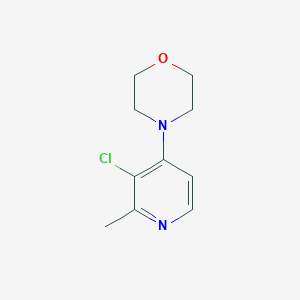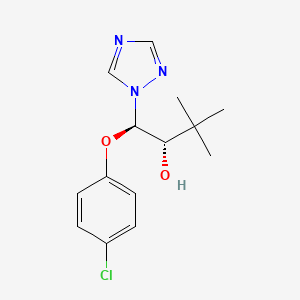
3-Bromo-2-iodophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrIO2 and a molecular weight of 326.72 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-iodophenylboronic acid typically involves the bromination and iodination of phenylboronic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . Industrial production methods may involve similar halogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-2-iodophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen atoms, yielding phenylboronic acid.
Substitution: It participates in substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In biological research, it can be used to modify biomolecules and study their interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes.
Medicine: It has potential applications in medicinal chemistry for the synthesis of drug candidates. The ability to form biaryl structures makes it valuable in the design of pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 3-Bromo-2-iodophenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in these reactions are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-iodophenylboronic acid can be compared with other similar compounds such as:
3-Bromophenylboronic acid: This compound lacks the iodine substituent and is used in similar cross-coupling reactions but may have different reactivity and selectivity.
2-Bromo-3-iodophenylboronic acid: This isomer has the bromine and iodine atoms in different positions, which can affect its chemical behavior and applications.
6-Bromo-2-fluoro-3-iodophenylboronic acid: The presence of a fluorine atom introduces additional electronic effects, potentially altering its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C6H5BBrIO2 |
|---|---|
Molekulargewicht |
326.72 g/mol |
IUPAC-Name |
(3-bromo-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI-Schlüssel |
OOOCVHWQONXWHH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)Br)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


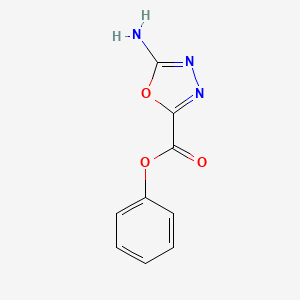
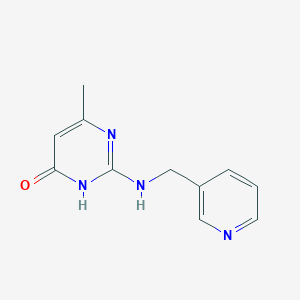
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)



